molecular formula C24H22N4O2 B11176207 9-(4-methoxyphenyl)-6-[(E)-2-phenylethenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(4-methoxyphenyl)-6-[(E)-2-phenylethenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11176207
M. Wt: 398.5 g/mol
InChI Key: KDQRDNBPQAAPFX-BQYQJAHWSA-N
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Description

9-(4-methoxyphenyl)-6-[(E)-2-phenylethenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, with additional substituents such as a methoxyphenyl group and a phenylethenyl group

Preparation Methods

The synthesis of 9-(4-methoxyphenyl)-6-[(E)-2-phenylethenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the quinazoline core: This step involves the fusion of the triazole ring with a quinazoline moiety, often through a condensation reaction.

    Substitution reactions: The methoxyphenyl and phenylethenyl groups are introduced through substitution reactions, using suitable reagents and catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

9-(4-methoxyphenyl)-6-[(E)-2-phenylethenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9-(4-methoxyphenyl)-6-[(E)-2-phenylethenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 9-(4-methoxyphenyl)-6-[(E)-2-phenylethenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

9-(4-methoxyphenyl)-6-[(E)-2-phenylethenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can be compared with other similar compounds, such as:

    Triazoloquinazolines: These compounds share the triazole-quinazoline core structure but differ in their substituents, leading to variations in their chemical properties and applications.

    Quinazoline derivatives: Compounds with a quinazoline core but different substituents, which may exhibit different biological activities and chemical reactivity.

    Triazole derivatives: Compounds with a triazole ring but different core structures, which may have different applications and properties.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H22N4O2

Molecular Weight

398.5 g/mol

IUPAC Name

9-(4-methoxyphenyl)-6-[(E)-2-phenylethenyl]-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C24H22N4O2/c1-30-19-11-9-18(10-12-19)23-22-20(27-24-25-15-26-28(23)24)13-17(14-21(22)29)8-7-16-5-3-2-4-6-16/h2-12,15,17,23H,13-14H2,1H3,(H,25,26,27)/b8-7+

InChI Key

KDQRDNBPQAAPFX-BQYQJAHWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2C3=C(CC(CC3=O)/C=C/C4=CC=CC=C4)NC5=NC=NN25

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C=CC4=CC=CC=C4)NC5=NC=NN25

Origin of Product

United States

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